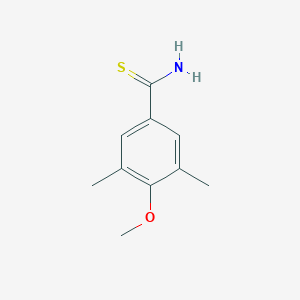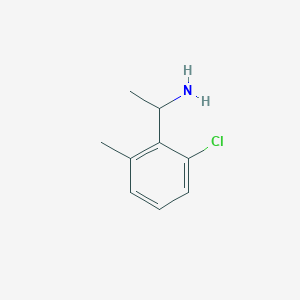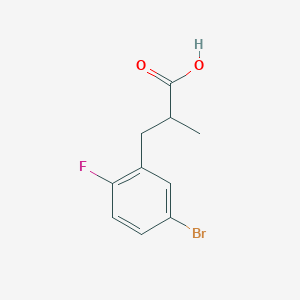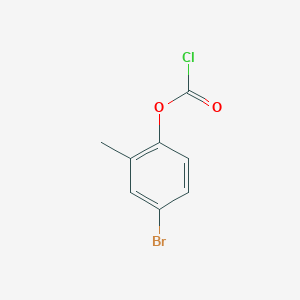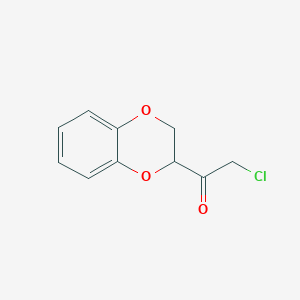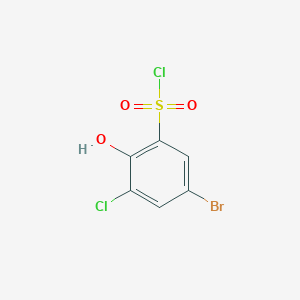
5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClO3S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride typically involves the sulfonylation of a bromochlorophenol derivative. One common method includes the reaction of 5-bromo-3-chloro-2-hydroxybenzene with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, chlorination, and sulfonylation steps, each optimized for large-scale production. The use of catalysts and specific reaction conditions helps in achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed depend on the type of reaction. For example, in nucleophilic substitution, the product will be a sulfonamide, sulfonate ester, or sulfonyl thiol, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is similar in structure but has a methoxycarbonyl group instead of a hydroxyl group.
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of a hydroxyl group.
Uniqueness
5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, along with a hydroxyl group. This combination of substituents provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C6H3BrCl2O3S |
|---|---|
Molekulargewicht |
305.96 g/mol |
IUPAC-Name |
5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrCl2O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H |
InChI-Schlüssel |
WOZNSELJEQMAAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


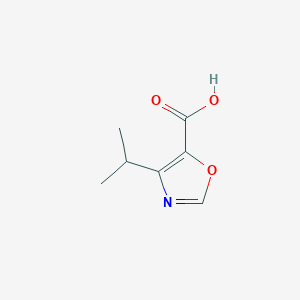
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)



